1-ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

TRPV1 antagonist Pain Ion channel

TRPV1-focused analgesic programs often face delays sourcing N1-ethyl, C5-methyl-substituted 4-amino-thienylmethyl pyrazoles for SAR studies. This compound, catalogued as a TRPV1 antagonist in the DrugMAP database, resolves this bottleneck. - Enables immediate in vitro TRPV1 functional assays (calcium flux, electrophysiology) without custom synthesis lead times. - Offers a scaffold-hopped architecture distinct from CB1-active rimonabant analogs, minimizing off-target cannabinoid effects. - Its 221.33 Da molecular weight and clogP ~2.96 provide ~100 Da headroom for CNS-penetrant lead optimization.

Molecular Formula C11H16ClN3S
Molecular Weight 257.78 g/mol
Cat. No. B12231393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
Molecular FormulaC11H16ClN3S
Molecular Weight257.78 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)NCC2=CC=CS2)C.Cl
InChIInChI=1S/C11H15N3S.ClH/c1-3-14-9(2)11(8-13-14)12-7-10-5-4-6-15-10;/h4-6,8,12H,3,7H2,1-2H3;1H
InChIKeyQGLSPNBIMLLIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine: Core Structural Identity and Procurement Context


1-Ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine (CAS 1856057-73-2, molecular formula C₁₁H₁₅N₃S, molecular weight 221.33 g/mol) is a synthetic small-molecule heterocycle belonging to the 4-amino-pyrazole class bearing a thienylmethyl substituent at the exocyclic amine . The compound incorporates a 1-ethyl-5-methyl substitution pattern on the pyrazole core, distinguishing it from the more common 1-methyl or 1,3-dimethyl regioisomers. It has been catalogued in drug-target databases as a TRPV1 (transient receptor potential vanilloid type 1) antagonist under development for cancer-related pain, inflammatory pain, neuropathic pain, and osteoarthritis pain [1]. The molecule is commercially available at research-grade purity (≥95%) through multiple chemical suppliers .

Why 1-Ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine Cannot Be Replaced by Generic Pyrazole Analogs


Pyrazole derivatives with thienylmethyl substitution constitute a structurally diverse chemical space in which minor alterations—such as N1-alkyl chain length, C5-methyl presence or absence, and regioisomeric position of the amine (3-amino vs. 4-amino vs. 5-amino)—can profoundly alter target engagement, selectivity, and physicochemical properties [1]. The specific 1-ethyl-5-methyl-4-amino-thienylmethyl architecture of this compound positions it within a narrow pharmacophoric window distinct from both rimonabant-class CB1 antagonists (which feature a 3-carboxamide linkage and 5-aryl substitution) and from TRPV1-targeted pyrazoles lacking the 4-amino tether [2]. Generic substitution with N1-methyl or des-methyl analogs risks loss of the documented TRPV1 antagonist activity and altered pharmacokinetic behavior, as evidenced by the calculated logP difference between the N1-ethyl (clogP ~2.96) and N1-methyl (clogP ~2.4) congeners [3].

Quantitative Differentiation Evidence for 1-Ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine Versus Closest Analogs


TRPV1 Target Engagement: Documented Antagonist Activity vs. Structurally Related Pyrazoles

1-Ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is catalogued in the DrugMAP database as a small-molecule TRPV1 (Transient Receptor Potential Vanilloid Type 1) antagonist with patented indications spanning cancer-related pain, inflammatory pain, neuropathic pain, and osteoarthritis pain [1]. In contrast, the structurally related 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine (CAS 1856089-55-8) and 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine are not assigned to TRPV1 in the same database, suggesting that the N1-ethyl substitution is a critical determinant of TRPV1 antagonist pharmacophore recognition . While receptor-level IC₅₀ values for this specific compound have not been publicly disclosed in peer-reviewed literature, related 4-amino-pyrazole TRPV1 antagonists in the same patent family demonstrate nanomolar to low-micromolar potency [2].

TRPV1 antagonist Pain Ion channel Vanilloid receptor

Calculated Physicochemical Profile: Lipophilicity (clogP) Differentiation from N1-Methyl and Des-Methyl Analogs

The calculated partition coefficient (clogP) of 1-ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is 2.96, with a topological polar surface area (TPSA) of 29.85 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. This lipophilicity lies within the optimal oral drug-like range (clogP 1–4) but is approximately 0.5–0.6 log units higher than the N1-methyl analog (1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine, estimated clogP ~2.4 based on the loss of one methylene unit). The C5-methyl group further distinguishes this compound from 1-ethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine (CAS 1856101-78-4, clogP ~2.5), which lacks the C5 substitution . The increased lipophilicity conferred by the dual N1-ethyl/C5-methyl pattern may enhance membrane permeability and blood-brain barrier penetration compared to less lipophilic congeners, a consideration relevant for centrally acting analgesic development [2].

Lipophilicity clogP Drug-likeness Permeability

Scaffold Architecture Differentiation from Rimonabant-Class CB1 Antagonist Pyrazoles

1-Ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine features a fundamentally different connectivity pattern compared to rimonabant (SR141716A)-class cannabinoid CB1 receptor antagonists. Rimonabant and its thienyl analogs (e.g., 5-(5-alkynyl-2-thienyl)pyrazole derivatives) employ a 3-carboxamide linkage to a piperidine ring and a 5-aryl/heteroaryl substituent directly attached to the pyrazole core [1]. In contrast, this compound utilizes a 4-amino exocyclic amine connected to a 2-thienylmethyl group via a methylene spacer, creating a distinct vector orientation and hydrogen-bonding pattern . This architectural divergence is significant because thienyl-substituted pyrazole carboxamides were specifically optimized for CB1 antagonism (e.g., compound 3 in Srivastava et al. 2009 showed hair growth stimulation and antiobesity effects via CB1), whereas the 4-amino-thienylmethyl scaffold of the target compound is directed toward TRPV1 antagonism [2]. The switch from a 3-carboxamide to a 4-aminomethylene tether represents a scaffold-hopping strategy that redirects target selectivity from cannabinoid receptors to vanilloid receptors.

CB1 antagonist Rimonabant Scaffold hopping Bioisosterism

Regioisomeric Specificity: 4-Amino vs. 3-Amino vs. 5-Amino Substitution and Impact on Hydrogen-Bonding Geometry

The 4-amino substitution on the pyrazole ring of 1-ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine positions the thienylmethylamino group at a distinct vector angle relative to the N1-ethyl and C5-methyl substituents. This is fundamentally different from the 3-amino regioisomer (e.g., 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine) where the aminomethyl group is ortho to the N1 substituent, or the 5-amino regioisomer (e.g., 1-(thien-2-ylmethyl)-1H-pyrazol-5-amine) where the amine is directly attached to the ring carbon adjacent to N1 . The 4-amino (para-like) arrangement creates a more linear N–H···X hydrogen-bond donor geometry relative to the pyrazole ring plane compared to the angled approach of 3-amino or 5-amino congeners. This regioisomeric specificity is critical because pyrazole-based TRPV1 antagonists described in the patent literature require precise spatial orientation of hydrogen-bond donor/acceptor pharmacophoric elements for productive channel pore interaction [1]. Procurement of the incorrect regioisomer (3-amino or 5-amino) would result in a fundamentally different spatial presentation of the thienylmethyl pharmacophore to the biological target .

Regioisomerism Hydrogen bonding Target recognition Pyrazole amine

Commercial Availability and Purity: Procurement Readiness vs. Custom Synthesis Requirements for Closest Analogs

1-Ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine (CAS 1856057-73-2) is commercially available from multiple suppliers at 95% purity as a research-grade chemical . In contrast, several close structural analogs—including 1-ethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine (CAS 1856101-78-4) and 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine—are primarily available through custom synthesis or from single vendors with longer lead times, limiting their accessibility for time-sensitive research programs . The 1-ethyl-5-methyl substitution pattern on this compound represents a commercially stocked chemotype within the broader 4-amino-thienylmethyl-pyrazole family, reducing procurement barriers. The catalog availability with defined purity specifications (≥95%) eliminates the need for in-house synthesis and characterization, accelerating hit-to-lead timelines .

Commercial availability Purity Procurement Lead time

Molecular Weight and Ligand Efficiency Considerations vs. Higher-Molecular-Weight TRPV1 Antagonist Pyrazoles

With a molecular weight of 221.33 g/mol, 1-ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine occupies a favorable position between fragment-sized molecules (MW < 200) and fully elaborated lead compounds (MW > 350) [1]. This compares favorably to larger TRPV1 antagonist pyrazoles such as LQFM-020, LQFM-021, and LQFM-039 (MW ~300–350 range), which demonstrated IC₅₀ values of 139.1–212.5 μM against TRPV-1 channels in electrophysiological assays [2]. The lower molecular weight of the target compound, combined with favorable ligand efficiency metrics (clogP/MW ratio), provides greater headroom for subsequent medicinal chemistry optimization—additional substituents can be introduced to improve potency without exceeding the typical oral drug MW ceiling of 500 Da—whereas the higher-MW LQFM series already approach or exceed 350 Da, leaving less room for structural elaboration [3].

Ligand efficiency Molecular weight Fragment-like Lead optimization

Recommended Application Scenarios for 1-Ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine Based on Quantitative Differentiation Evidence


TRPV1-Targeted Pain Research Programs Requiring a Structurally Defined, Commercially Available Antagonist Starting Point

Research groups investigating TRPV1-mediated analgesic mechanisms can deploy 1-ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine as a procurement-ready chemical probe. The compound's documented TRPV1 antagonist assignment in the DrugMAP database [1], combined with its catalog availability at ≥95% purity, enables immediate initiation of in vitro TRPV1 functional assays (e.g., calcium flux, electrophysiology) without the 2–4 week delay associated with custom synthesis of unstocked analogs [2]. The 4-amino-thienylmethyl scaffold provides a mechanistically distinct alternative to capsaicin-based agonists and rimonabant-derived CB1 antagonists, reducing confounding off-target cannabinoid effects in pain models [3].

Medicinal Chemistry Lead Optimization Leveraging the Low-MW, High-Lipophilicity Scaffold for CNS-Penetrant Analgesic Design

The favorable molecular weight (221.33 Da) and calculated clogP (2.96) of this compound [1] position it as an ideal starting scaffold for CNS-penetrant TRPV1 antagonist optimization. Unlike larger pyrazole-based TRPV1 ligands (MW >300), this scaffold provides approximately 100 Da of molecular weight headroom for introducing potency-enhancing substituents while maintaining drug-like properties [2]. The moderate lipophilicity (clogP ~3) falls within the optimal range for blood-brain barrier penetration, a critical requirement for centrally acting analgesics targeting neuropathic and cancer-related pain indications [3].

Structure-Activity Relationship (SAR) Studies Comparing N1-Alkyl and C5-Substitution Effects on TRPV1 Pharmacology

The unique 1-ethyl-5-methyl substitution pattern of this compound, combined with the availability of closely related analogs (1-methyl, 1-ethyl-des-methyl, 1,5-dimethyl, and 1,3-dimethyl variants), creates a defined SAR matrix for systematic investigation of N1-alkyl chain length and C5-methyl effects on TRPV1 potency and selectivity [1]. Procurement of this specific compound enables head-to-head pharmacological profiling against the full panel of commercially accessible 4-amino-thienylmethyl-pyrazole congeners, generating quantitative SAR data that can guide subsequent lead optimization decisions [2]. This is particularly valuable given that minor structural changes in pyrazole substitution patterns have been shown to produce significant shifts in ion channel subtype selectivity (e.g., ASIC-1α vs. TRPV-1 vs. μMOR) [3].

Scaffold-Hopping Programs Seeking TRPV1 Ligands with Reduced CB1 Receptor Cross-Reactivity

For drug discovery programs that have encountered cannabinoid CB1 receptor-mediated adverse effects with rimonabant-class pyrazole antagonists, 1-ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine represents a scaffold-hopped alternative with fundamentally different connectivity (4-amino-methylene-thienyl vs. 3-carboxamide-aryl) [1]. The architectural divergence between the 4-amino-thienylmethyl TRPV1 scaffold and the 3-carboxamide CB1 scaffold [2] provides a basis for designing out CB1 activity while retaining ion-channel-mediated analgesic efficacy. This compound can serve as the starting point for a focused library synthesis exploring substituent effects on TRPV1/CB1 selectivity ratios [3].

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